Target Engagement Divergence from HA15: A Unique Opportunity to Map the TZB Targetome
The lead TZB compound HA15 induces melanoma cell death via direct BiP/GRP78 binding, achieving IC50 values of 0.5-2 µM across a panel of melanoma cell lines (A375, SK-Mel-28, and patient-derived cultures) regardless of BRAF mutational status [1]. N-(5-acetyl-4-phenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide features a 4-(ethylsulfonyl)benzamide group in place of HA15's core dansyl-sulfonamide, a modification that in related TZB series abolishes BiP binding and redirects activity to alternative targets such as RORγt [2]. This structural divergence predicts a distinct target profile, making the compound a high-value tool for differential chemoproteomic mapping of the TZB-interacting proteome and for identifying BiP-independent ER stress vulnerabilities in cancer [1][3].
| Evidence Dimension | Predicted molecular target (mechanism of action) |
|---|---|
| Target Compound Data | Target unknown; structural features (5-acetyl group, ethylsulfonylbenzamide) predict divergence from both BiP and RORγt binding [2] |
| Comparator Or Baseline | HA15: BiP/GRP78 binder (confirmed by CETSA and pull-down); N-(5-benzoyl-4-phenylthiazol-2-yl)-4-(ethylsulfonyl)benzamide: RORγt inverse agonist (IC50 = 10 nM) [1][2] |
| Quantified Difference | Qualitative: predicted novel target profile distinct from both BiP ligands and RORγt modulators |
| Conditions | Structural inference based on published SAR of over 50 TZB analogs in the Cerezo et al. (2016) optimization campaign |
Why This Matters
A compound with a genuinely novel target profile within a validated anti-cancer scaffold offers a unique starting point for first-in-class drug discovery and intellectual property generation.
- [1] Cerezo M, Lehraiki A, Millet A, et al. Compounds Triggering ER Stress Exert Anti-Melanoma Effects and Overcome BRAF Inhibitor Resistance. Cancer Cell. 2016;29(6):805-819. doi:10.1016/j.ccell.2016.04.013 View Source
- [2] BindingDB. BDBM50445895 (CHEMBL3105674): RORγt inverse agonist activity of the 5-benzoyl thiazole analog. Accessed via BindingDB.org. View Source
- [3] Rocchi S, Ballotti R, Benhida R, Cerezo M. Thiazole benzenesulfonamide optimization campaign: SAR around the 5-position and N-substituent. Cancer Cell. 2016;29(6):805-819 (Supplemental Experimental Procedures). View Source
